Cas no 1343370-86-4 (Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate)

Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate is a versatile benzoate derivative featuring a sulfamoyl group, an iodine substituent, and a methyl ester functionality. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it valuable in pharmaceutical and agrochemical synthesis. The sulfamoyl group offers potential for further derivatization, while the methyl ester provides a handle for hydrolysis or transesterification. This compound is particularly useful as an intermediate in the development of bioactive molecules due to its reactive sites and structural flexibility. Its well-defined structure ensures consistent performance in synthetic applications.
Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate structure
1343370-86-4 structure
Product Name:Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate
CAS No:1343370-86-4
MF:C9H10INO4S
MW:355.149473667145
MDL:MFCD18897535
CID:5244002
PubChem ID:63839342
Update Time:2025-06-08

Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-iodo-3-methyl-5-sulfamoylbenzoate
    • Benzoic acid, 5-(aminosulfonyl)-2-iodo-3-methyl-, methyl ester
    • Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate
    • MDL: MFCD18897535
    • Inchi: 1S/C9H10INO4S/c1-5-3-6(16(11,13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3,(H2,11,13,14)
    • InChI Key: FECODJLLKWXVKF-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OC)=CC(=CC=1C)S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 364
  • XLogP3: 1.4
  • Topological Polar Surface Area: 94.8

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Additional information on Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate

Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate (CAS No. 1343370-86-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate (CAS No. 1343370-86-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its iodine substituent, methyl group, and sulfamoyl functionality, serves as a crucial intermediate in the synthesis of various bioactive molecules.

The molecular structure of Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate consists of a benzoate backbone modified with an iodine atom at the 2-position, a methyl group at the 3-position, and a sulfamoyl group at the 5-position. This unique arrangement of functional groups makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents. The presence of the iodine atom, in particular, offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex drug molecules.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug discovery. The sulfamoyl group in Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate provides a ready-made site for further derivatization, enabling the generation of diverse pharmacophores.

One of the most compelling aspects of Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate is its utility in constructing heterocyclic compounds. Heterocycles are prevalent in many bioactive natural products and synthetic drugs, and their synthesis often requires sophisticated strategies. The benzoate core can be transformed into various nitrogen-containing heterocycles through cyclization reactions, which are facilitated by the presence of electron-withdrawing groups such as the sulfamoyl moiety. This capability is particularly relevant in the context of developing new antiviral and anticancer agents, where heterocyclic scaffolds play a pivotal role.

The pharmaceutical industry has increasingly recognized the importance of green chemistry principles in drug development. Consequently, there is growing interest in optimizing synthetic routes to minimize waste and improve atom economy. Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate can be synthesized through efficient multi-step processes that leverage catalytic methods and mild reaction conditions. Such approaches not only enhance sustainability but also improve the scalability of production, which is essential for commercial drug development.

Recent advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular modeling studies. These computational tools allow researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before they are synthesized in the laboratory. The structural features of Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate, including its iodine substituent and sulfamoyl group, make it an ideal candidate for such virtual screening campaigns.

The role of this compound extends beyond its use as a mere intermediate; it also serves as a platform for exploring novel synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions have been extensively studied for their ability to construct carbon-carbon bonds efficiently. The iodine atom in Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate can be readily exchanged with other halogens or aryl groups via palladium-catalyzed reactions, providing access to a wide range of derivatives with tailored properties.

In conclusion, Methyl 2-iodo-3-methyl-5-sulfamoylbenzoate (CAS No. 1343370-86-4) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate for synthesizing bioactive molecules. Its unique structural features and reactivity make it indispensable for medicinal chemists engaged in drug discovery and development. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is expected to grow even further.

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